4-Methylchalcone
Overview
Description
4-Methylchalcone is an organic compound belonging to the chalcone family, which is a subset of flavonoids. Chalcones are characterized by the presence of an α,β-unsaturated ketone group, which is responsible for their diverse biological activities. This compound, specifically, has a methyl group attached to the fourth position of the aromatic ring, which can influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing chalcones, including 4-Methylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl methyl ketone in the presence of a base, typically an alcoholic alkali such as sodium hydroxide or potassium hydroxide . The reaction proceeds as follows:
Mixing the Reactants: Equimolar amounts of 4-methylbenzaldehyde and acetophenone are mixed in an ethanol solution.
Addition of Base: A base, such as sodium hydroxide, is added to the mixture.
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-Methylchalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The α,β-unsaturated ketone group can be reduced to form dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted chalcones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be used for reduction.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated, nitrated, and sulfonated chalcones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Exhibits antimicrobial, antifungal, and antioxidant properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antidiabetic activities.
Mechanism of Action
The biological activities of 4-Methylchalcone are primarily attributed to its ability to interact with various molecular targets and pathways:
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant defense mechanisms.
Comparison with Similar Compounds
4-Methylchalcone can be compared with other chalcones and flavonoids:
Chalcone: The parent compound without the methyl group. It has similar but less potent biological activities.
Dihydrochalcone: The reduced form of chalcone, which exhibits different biological properties.
Flavanone: A related flavonoid with a closed-ring structure, showing distinct biological activities.
Similar Compounds
- Chalcone
- Dihydrochalcone
- Flavanone
- Neohesperidin Dihydrochalcone
Properties
IUPAC Name |
3-(4-methylphenyl)-1-phenylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLFHCPVTULKIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316716 | |
Record name | 4-Methylchalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4224-87-7 | |
Record name | 4-Methylchalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4224-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylchalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylchalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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